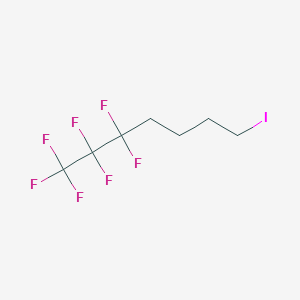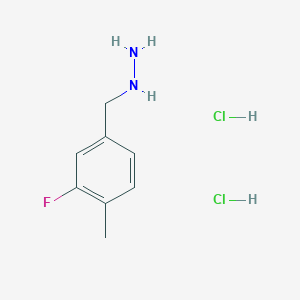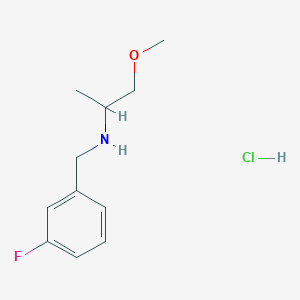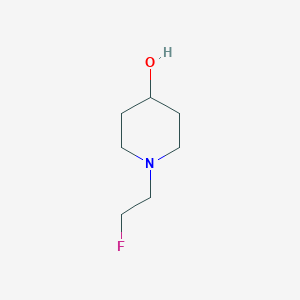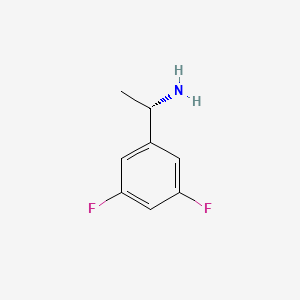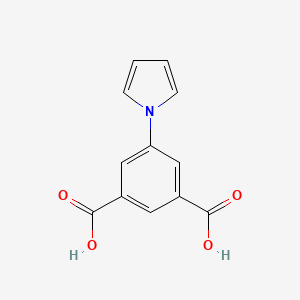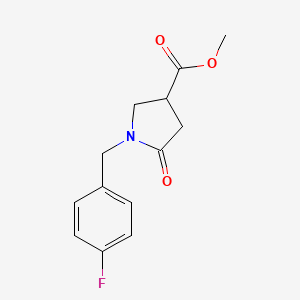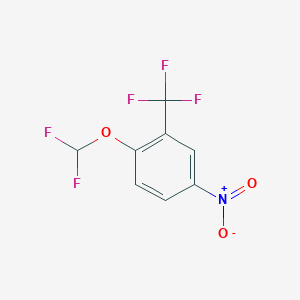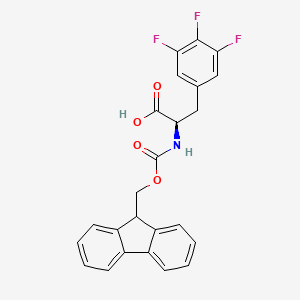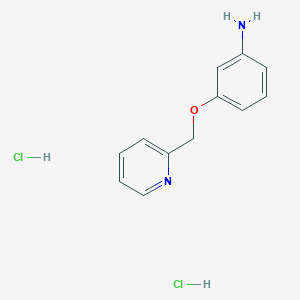
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride
描述
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a compound with the molecular formula C12H14Cl2N2O. It belongs to the class of aryl ethers and is of significant interest in various research fields, including organic chemistry, pharmaceutical chemistry, and biological chemistry.
准备方法
The synthesis of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride typically involves the reaction of 3-(Pyridin-2-ylmethoxy)aniline with hydrochloric acid to form the dihydrochloride salt. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Starting Materials: 3-(Pyridin-2-ylmethoxy)aniline and hydrochloric acid.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions.
Purification: The product is purified through recrystallization or other suitable methods to obtain the dihydrochloride salt in high purity.
化学反应分析
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethoxy group can be replaced by other nucleophiles under suitable conditions.
科学研究应用
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride has a wide range of applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Biological Chemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride can be compared with other similar compounds, such as:
3-(Pyridin-2-ylmethoxy)aniline: The parent compound without the dihydrochloride salt.
4-(Pyridin-2-ylmethoxy)aniline: A structural isomer with the methoxy group at the 4-position instead of the 3-position.
2-(Pyridin-2-ylmethoxy)aniline: Another isomer with the methoxy group at the 2-position.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs.
属性
IUPAC Name |
3-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11;;/h1-8H,9,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIZQYWETCRYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




